

# CAS number 876189-21-8 physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Methoxycarbonylthiophene-2-boronic acid

**Cat. No.:** B1314444

[Get Quote](#)

An In-Depth Technical Guide to 5-(Methoxycarbonyl)thiophene-2-boronic Acid (CAS No. 876189-21-8)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Methoxycarbonyl)thiophene-2-boronic acid (CAS No. 876189-21-8). Intended for professionals in research and drug development, this document synthesizes available data to offer insights into the compound's characteristics, potential applications, and handling considerations. While experimental data for this specific molecule is limited, this guide leverages predicted values and comparative analysis with structurally related compounds to provide a thorough profile.

## Introduction and Chemical Identity

5-(Methoxycarbonyl)thiophene-2-boronic acid is a substituted thiophene derivative that incorporates both a boronic acid and a methyl ester functional group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its structural features suggest its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials.

Chemical Structure:

Figure 1: Chemical structure of 5-(Methoxycarbonyl)thiophene-2-boronic acid.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 876189-21-8                                                                                                                                             |
| IUPAC Name        | (5-methoxycarbonylthiophen-2-yl)boronic acid[1]                                                                                                         |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BO <sub>4</sub> S[2][3]                                                                                                   |
| Molecular Weight  | 186.00 g/mol [2]                                                                                                                                        |
| Synonyms          | 5-Methoxycarbonyl-2-thiopheneboronic acid,<br>Methyl 5-boronothiophene-2-carboxylate,<br>Thiophene-2-carboxylic acid methyl ester-5-<br>boronic acid[3] |

## Physical and Chemical Properties

Comprehensive experimental data for the physical properties of 5-(Methoxycarbonyl)thiophene-2-boronic acid are not readily available in the public domain. However, computational predictions provide valuable estimates.

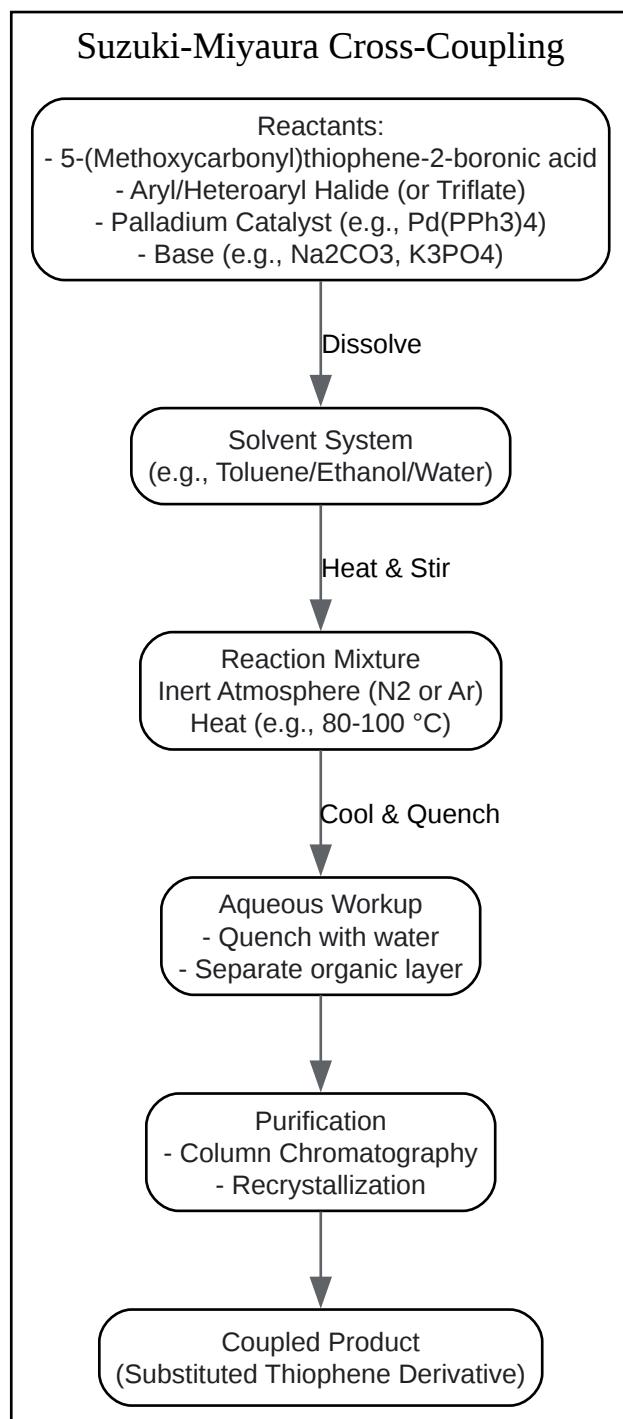
Table 2: Predicted Physical and Chemical Properties

| Property      | Predicted Value                 | Source |
|---------------|---------------------------------|--------|
| Boiling Point | 386.7 ± 52.0 °C at 760 mmHg     | [3]    |
| Density       | 1.39 ± 0.1 g/cm <sup>3</sup>    | [3]    |
| pKa           | 7.58 ± 0.53                     | [3]    |
| Appearance    | Off-white to light yellow solid | [3]    |

It is important to note that the melting point for this compound has not been experimentally determined[1]. For comparative context, the related compound 5-formyl-2-thienylboronic acid has a reported melting point of 132-135 °C.

Specific solubility data for 5-(Methoxycarbonyl)thiophene-2-boronic acid in various solvents has not been systematically investigated[1]. However, based on its structure, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The boronic acid functionality may also impart limited solubility in aqueous basic solutions.

## Spectroscopic Data


Detailed experimental spectroscopic data for 5-(Methoxycarbonyl)thiophene-2-boronic acid is scarce. The following represents predicted data and data from analogous compounds.

**Infrared (IR) Spectroscopy:** While an experimental IR spectrum for the title compound is not available, the spectrum of the closely related 5-(methoxycarbonyl)thiophene-2-carboxylic acid shows characteristic peaks at  $3097\text{ cm}^{-1}$  (C-H stretch),  $1728\text{ cm}^{-1}$ , and  $1712\text{ cm}^{-1}$  (C=O stretching)[2]. It is anticipated that 5-(Methoxycarbonyl)thiophene-2-boronic acid would exhibit characteristic absorbances for the O-H stretch of the boronic acid (broad,  $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), the B-O stretch ( $\sim 1350\text{ cm}^{-1}$ ), the C=O stretch of the ester ( $\sim 1720\text{ cm}^{-1}$ ), and vibrations associated with the thiophene ring.

## Reactivity and Synthetic Applications

Thiophene boronic acids are versatile reagents in modern organic synthesis. The primary utility of 5-(Methoxycarbonyl)thiophene-2-boronic acid lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling Workflow:



[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing 5-(Methoxycarbonyl)thiophene-2-boronic acid.

The presence of the methoxycarbonyl group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, thereby increasing the synthetic versatility of this building block. Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

## Safety and Handling

5-(Methoxycarbonyl)thiophene-2-boronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

GHS Hazard Information:

- Pictogram: Warning[\[4\]](#)
- Hazard Statements:
  - H302: Harmful if swallowed[\[4\]](#)
  - H315: Causes skin irritation[\[4\]](#)
  - H319: Causes serious eye irritation[\[4\]](#)
  - H332: Harmful if inhaled[\[4\]](#)
  - H335: May cause respiratory irritation[\[4\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[\[4\]](#).
  - P280: Wear protective gloves/protective clothing/eye protection/face protection[\[4\]](#).
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[\[4\]](#).

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Recommended storage temperature is 2-8°C[\[3\]](#).

## Conclusion

5-(Methoxycarbonyl)thiophene-2-boronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules through cross-coupling methodologies. While a comprehensive set of experimentally determined physical and chemical data is not yet available, predictive models and comparisons with analogous structures provide a solid foundation for its use in research and development. As with any chemical reagent, adherence to appropriate safety protocols is paramount. The continued exploration of the reactivity of this and similar compounds will undoubtedly lead to new discoveries in medicinal chemistry and materials science.

## References

- Vertex AI Search. (n.d.). CAS 876189-21-8 5-(Methoxycarbonyl)thiophene-2-boronic Acid... Retrieved January 7, 2026.
- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy 5-((Benzylloxycarbonylamino)methyl)thiophene-2-boronic acid | 1150114-33-2 [smolecule.com]
- 2. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S) [pubchemlite.lcsb.uni.lu]
- 4. 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 876189-21-8 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314444#cas-number-876189-21-8-physical-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)